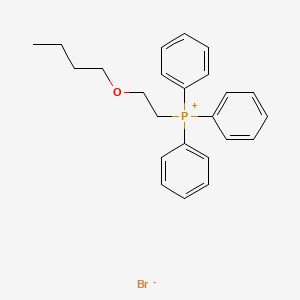
(2-Butoxyethyl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Butoxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium cation and a bromide anion. This compound is part of a broader class of phosphonium salts, which are widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-butoxyethyl bromide. The reaction is carried out in an appropriate solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the 2-butoxyethyl bromide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized using microwave irradiation. This method significantly reduces reaction times and increases yields. For instance, the reaction can be carried out at 60°C for 30 minutes under microwave conditions, resulting in high yields of the desired product .
化学反应分析
Types of Reactions
(2-Butoxyethyl)(triphenyl)phosphanium bromide primarily undergoes substitution reactions due to the presence of the phosphonium cation. It can also participate in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Wittig Reaction: The compound reacts with carbonyl compounds (aldehydes or ketones) in the presence of a strong base like butyl lithium (BuLi) to form alkenes.
Major Products
Substitution Reactions: The major products are typically phosphonium salts with different alkyl groups.
Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.
科学研究应用
(2-Butoxyethyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction for the synthesis of alkenes.
Biology: Phosphonium salts, including this compound, are used in the study of mitochondrial function due to their ability to accumulate in mitochondria.
Medicine: These compounds are explored for their potential use in drug delivery systems, particularly targeting mitochondria.
Industry: It is used in the modification of polymers and nanocomposites.
作用机制
The primary mechanism of action for (2-Butoxyethyl)(triphenyl)phosphanium bromide involves its role as a Wittig reagent. The compound forms a phosphonium ylide upon deprotonation, which then reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate and an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide .
相似化合物的比较
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Butoxyethyl)(triphenyl)phosphanium bromide is unique due to the presence of the butoxyethyl group, which imparts different solubility and reactivity characteristics compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
属性
CAS 编号 |
92777-89-4 |
|---|---|
分子式 |
C24H28BrOP |
分子量 |
443.4 g/mol |
IUPAC 名称 |
2-butoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28OP.BrH/c1-2-3-19-25-20-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,2-3,19-21H2,1H3;1H/q+1;/p-1 |
InChI 键 |
OZQFNIMOOOCMLZ-UHFFFAOYSA-M |
规范 SMILES |
CCCCOCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)

![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
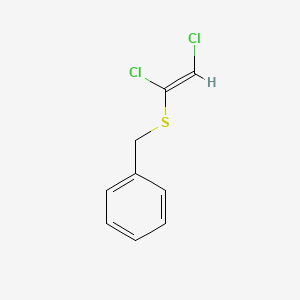
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)

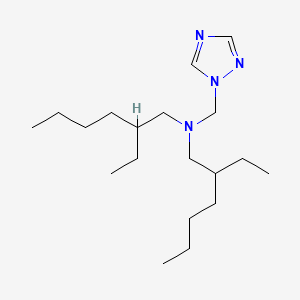

![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
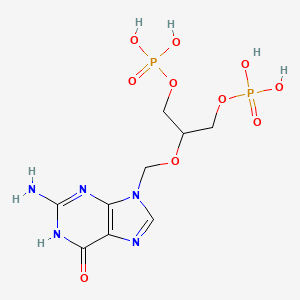
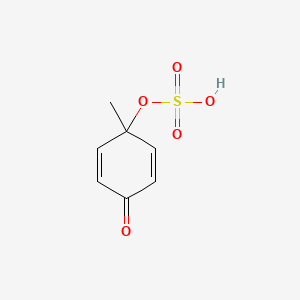
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
